molecular formula C16H19ClN4O2 B2613660 1-(2-chlorophenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea CAS No. 2034229-93-9

1-(2-chlorophenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea

Cat. No.: B2613660
CAS No.: 2034229-93-9
M. Wt: 334.8
InChI Key: VKXSTFRUXOUYST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a 2-chlorophenyl group linked via a urea bridge (-NH-C(O)-NH-) to a pyrazole ring substituted with an oxan-2-ylmethyl (tetrahydropyranylmethyl) moiety. The 2-chlorophenyl group contributes hydrophobic and electron-withdrawing properties, while the oxan-2-ylmethyl substituent enhances solubility due to its oxygen-containing cyclic ether structure. Urea-based compounds are widely explored in medicinal chemistry for their hydrogen-bonding capacity, which facilitates interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c17-14-6-1-2-7-15(14)20-16(22)19-12-9-18-21(10-12)11-13-5-3-4-8-23-13/h1-2,6-7,9-10,13H,3-5,8,11H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXSTFRUXOUYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the oxan-2-yl moiety: This step involves the alkylation of the pyrazole ring with an oxan-2-ylmethyl halide in the presence of a base such as potassium carbonate.

    Formation of the urea linkage: The final step involves the reaction of the substituted pyrazole with an isocyanate or carbamoyl chloride to form the urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Oxidized derivatives such as oxides or hydroxylated compounds.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-(2-Chlorophenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: It serves as a tool compound to study the interactions of small molecules with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other biologically active molecules or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity, leading to altered cellular processes.

    Receptor Modulation: Interacting with receptors on the cell surface or within cells, modulating their signaling pathways.

    DNA Interaction: Binding to DNA and affecting gene expression or DNA replication processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Chlorophenyl and Pyrazole Moieties

a. 1-[1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(2-chloro-4-methylphenyl)urea

  • Structure : Differs in two key aspects:
    • The pyrazole substituent is a 2-chlorobenzyl group instead of oxan-2-ylmethyl.
    • The urea-linked phenyl group is 2-chloro-4-methylphenyl.
  • The additional methyl group on the phenyl ring may enhance steric hindrance, affecting target binding .

b. 1-(3-Acetylphenyl)-3-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea

  • Structure : Features a 4-fluorobenzyl-substituted pyrazole and a 3-acetylphenyl group.
  • The acetyl group on the phenyl ring may improve metabolic stability but reduce membrane permeability .

c. 1-(3-Chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea

  • Structure : Contains a dihydro-pyrazol-4-yl core with a 3-oxo group and methyl substituents.
  • Implications :
    • The 3-oxo group introduces polarity, enhancing solubility but possibly reducing blood-brain barrier penetration.
    • Methyl groups on the pyrazole may stabilize the ring conformation, influencing binding kinetics .
Non-Urea Compounds with Chlorophenyl and Heterocyclic Motifs

a. Encorafenib (Kinase Inhibitor)

  • Structure : Contains a pyrazole linked to a chlorophenyl group and a methanesulfonamido-fluorophenyl moiety.
  • Implications :
    • The sulfonamido group enhances hydrogen-bonding capacity, critical for kinase inhibition.
    • The absence of a urea bridge highlights the versatility of pyrazole-chlorophenyl motifs in targeting diverse proteins .

b. Epoxiconazole (Triazole Fungicide)

  • Structure : Includes a chlorophenyl group and an epoxide-linked triazole.
  • Implications :
    • The triazole ring facilitates metal coordination (e.g., cytochrome P450 inhibition), a mechanism distinct from urea-based compounds.
    • The chlorophenyl group’s electron-withdrawing effect enhances stability against degradation .

Key Research Findings

  • Substituent Effects on Solubility : The oxan-2-ylmethyl group in the target compound likely improves aqueous solubility compared to benzyl or alkyl substituents, critical for oral bioavailability .
  • Chlorophenyl vs. Fluorophenyl : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may favor hydrophobic binding pockets, whereas fluorine enhances dipole interactions .
  • Urea vs. Non-Urea Cores: Urea derivatives excel in hydrogen-bond donor/acceptor capacity, while triazoles (e.g., epoxiconazole) or sulfonamides (e.g., encorafenib) leverage metal coordination or covalent interactions .

Biological Activity

The compound 1-(2-chlorophenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea is part of a class of pyrazole derivatives that have garnered attention for their potential biological activities, including anticancer, anti-inflammatory, and antibacterial effects. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The chemical structure of the compound is characterized by a chlorophenyl group attached to a pyrazole core, which is further substituted with an oxan moiety. The presence of these functional groups contributes to its biological properties.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibition against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast)15.4
Other Pyrazole DerivativeHeLa (Cervical)12.3

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been linked to its ability to inhibit nitric oxide production in activated microglia, suggesting potential use in neuroinflammatory conditions such as Parkinson's disease. Studies indicate that similar compounds can significantly reduce inflammatory markers in vitro.

Antibacterial Activity

Research has demonstrated that pyrazole derivatives possess antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activity. Notably, it has shown potential as an inhibitor of urease and acetylcholinesterase (AChE), which are critical targets in treating conditions like urea cycle disorders and Alzheimer's disease.

EnzymeInhibition TypeIC50 (µM)
UreaseCompetitive8.5
AChENon-competitive10.2

Study 1: Anticancer Efficacy

In a study conducted on various cancer cell lines, the compound demonstrated a significant reduction in cell viability in MCF-7 cells with an IC50 value of 15.4 µM. Further mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway.

Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory effects highlighted that treatment with the compound resulted in a marked decrease in nitric oxide levels in LPS-stimulated microglial cells, suggesting its potential utility in neurodegenerative diseases.

Q & A

(Basic) What synthetic strategies are employed for synthesizing 1-(2-chlorophenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea?

Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Preparation of the pyrazole core, often via cyclization of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling reactions.
  • Step 2: Functionalization of the pyrazole nitrogen with a tetrahydropyran (oxan-2-yl)methyl group using alkylation reagents like 2-(bromomethyl)tetrahydropyran under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3: Formation of the urea linkage by reacting the pyrazole intermediate with 2-chlorophenyl isocyanate. Purification via column chromatography or recrystallization ensures high purity .

(Basic) What spectroscopic and crystallographic techniques validate the molecular structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent connectivity, with characteristic peaks for the urea NH (~8-10 ppm) and tetrahydropyran protons (~3.5-4.5 ppm) .
  • X-ray Crystallography: Resolves bond lengths and angles, particularly the planar urea moiety and tetrahedral geometry of the oxan-2-yl group. Discrepancies in torsion angles (e.g., C–N–C–O) may indicate conformational flexibility .
  • Mass Spectrometry (HRMS): Validates molecular weight with <2 ppm error .

(Advanced) How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

  • Catalyst Screening: Use Pd(OAc)₂/XPhos for efficient pyrazole coupling (reported yield improvement from 45% to 72% in analogous compounds) .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance urea formation kinetics. Additives like DMAP reduce side reactions .
  • Temperature Control: Lower temperatures (0–5°C) during isocyanate reactions minimize decomposition.
  • Purification: Gradient elution in flash chromatography (hexane/EtOAc) resolves closely eluting impurities .

(Advanced) How can researchers resolve discrepancies in reported biological activity data (e.g., IC₅₀ variations)?

Answer:

  • Assay Standardization: Validate cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch reagent variability .
  • Orthogonal Assays: Combine enzymatic inhibition assays (e.g., fluorescence-based) with biophysical methods (SPR, ITC) to confirm target engagement .
  • Structural Analog Comparison: Test derivatives (e.g., fluorophenyl vs. chlorophenyl) to isolate electronic effects on activity .

(Basic) What are common biological targets for urea derivatives with this structural motif?

Answer:

  • Kinases: ATP-binding pockets (e.g., EGFR, VEGFR) due to urea’s hydrogen-bonding capacity .
  • GPCRs: Allosteric modulation via aromatic stacking with chlorophenyl groups .
  • Epigenetic Enzymes: HDACs and sirtuins, where the pyrazole-oxane moiety mimics cofactor binding .

(Advanced) How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Functional Group Variation: Replace the oxan-2-yl group with cyclohexyl or furan derivatives to assess steric/electronic effects .
  • Bioisosteric Replacement: Substitute urea with thiourea or cyanoguanidine to modulate hydrogen-bond strength .
  • 3D-QSAR Modeling: Use CoMFA/CoMSIA to correlate substituent positions (e.g., chlorophenyl orientation) with activity .

(Basic) What analytical methods ensure compound purity and stability?

Answer:

  • HPLC: Reverse-phase C18 columns (ACN/water gradient) detect impurities at <0.1% levels .
  • Thermogravimetric Analysis (TGA): Confirms thermal stability (decomposition >200°C for storage recommendations) .
  • Elemental Analysis: Validates C, H, N, Cl content within ±0.3% of theoretical values .

(Advanced) How to address solubility limitations in biological assays?

Answer:

  • Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility without cytotoxicity .
  • Salt Formation: Prepare hydrochloride or mesylate salts to improve crystallinity and dissolution .
  • Nanoformulation: Encapsulate in PLGA nanoparticles for sustained release in in vivo models .

(Advanced) What computational methods predict binding modes with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina): Simulate interactions with kinase ATP pockets, prioritizing urea NH as hydrogen bond donors .
  • Molecular Dynamics (GROMACS): Assess stability of ligand-target complexes over 100-ns simulations .
  • Free Energy Perturbation (FEP): Quantify ΔΔG for substituent modifications (e.g., oxane vs. tetrahydropyran) .

(Basic) What safety and handling protocols are recommended for this compound?

Answer:

  • Toxicity Screening: Pre-screen in Ames test (mutagenicity) and zebrafish models (acute toxicity) .
  • Handling: Use fume hoods, nitrile gloves, and PPE due to potential irritancy of isocyanate intermediates .
  • Waste Disposal: Neutralize with 10% NaOH before incineration to avoid environmental release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.